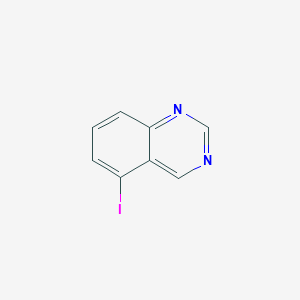

5-Iodoquinazoline

描述

Structure

3D Structure

属性

分子式 |

C8H5IN2 |

|---|---|

分子量 |

256.04 g/mol |

IUPAC 名称 |

5-iodoquinazoline |

InChI |

InChI=1S/C8H5IN2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H |

InChI 键 |

JSHCFEGQIBSBOV-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=NC=NC=C2C(=C1)I |

产品来源 |

United States |

Synthetic Methodologies and Synthetic Pathway Elucidation for 5 Iodoquinazoline and Its Derivatives

Precursor Synthesis and Derivatization Approaches to 5-Iodoquinazoline

The creation of this compound often begins with the synthesis and modification of key precursors. These initial steps are crucial for building the core structure of the final compound.

Synthesis from Iodoanthranilic Acid Precursors

A primary and well-established route to this compound involves the use of iodoanthranilic acid. This precursor serves as a fundamental building block for the quinazoline (B50416) ring system.

The journey to this compound frequently commences with the iodination of anthranilic acid. rsc.orgnih.govorgsyn.orgresearchgate.net A common method involves treating anthranilic acid with iodine in the presence of potassium hydroxide (B78521) or with iodine monochloride in an acidic solution. rsc.orgorgsyn.org This reaction introduces an iodine atom onto the benzene (B151609) ring, forming 5-iodoanthranilic acid. rsc.orgorgsyn.org The process is a direct and efficient way to obtain the necessary iodinated precursor. orgsyn.org

Table 1: Synthesis of 5-Iodoanthranilic Acid

| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Anthranilic acid | Iodine, Potassium hydroxide | Water | Stirring at room temperature overnight | 5-Iodoanthranilic acid | 87% | rsc.org |

Once 5-iodoanthranilic acid is synthesized, it can be further modified to facilitate the formation of the quinazoline ring. rsc.orgscialert.netprepchem.com One approach is the acylation of the amino group. For instance, reacting 5-iodoanthranilic acid with 4-chlorobenzoyl chloride in dimethylformamide yields N-(4-chlorobenzoyl)-5-iodoanthranilic acid. scialert.net Another derivatization involves alkylation of the amino group, such as reacting 5-iodoanthranilic acid with allyl bromide or benzyl (B1604629) bromide to produce N-allyl or N-benzyl derivatives, respectively. rsc.org These derivatizations are key steps toward building more complex quinazoline structures. rsc.orgscialert.net

Reaction of Anthranilic Acid with Iodine

Cyclocondensation and Aromatization Reactions in this compound Synthesis

Cyclocondensation is a critical step in forming the quinazoline ring. scialert.netresearchgate.net The derivatized iodoanthranilic acid can be cyclized to form a benzoxazinone (B8607429) intermediate. scialert.net For example, heating N-(4-chlorobenzoyl)-5-iodoanthranilic acid with acetic anhydride (B1165640) leads to the formation of 2-(4-chlorophenyl)-6-iodo-4H-3,1-benzoxazin-4-one. scialert.net This intermediate can then be condensed with a nitrogen source, such as formamide, to yield the quinazolinone core. scialert.net Subsequent reactions, often involving aromatization, lead to the final quinazoline structure. nih.govrsc.orgresearchgate.net Aromatization can be achieved through various methods, including oxidative processes. researchgate.net

Iodination of Quinazolinone Precursors

An alternative strategy involves introducing the iodine atom at a later stage of the synthesis. This can be done by direct iodination of a pre-formed quinazolinone ring system. smolecule.com For example, 2-arylquinazolin-4(3H)-ones can be iodinated, followed by an aromatization step to produce the desired iodoquinazoline derivative. vulcanchem.com This method allows for the synthesis of various iodoquinazolines from a common non-iodinated precursor.

Advanced Synthetic Strategies for this compound Derivatives

More advanced synthetic methods have been developed to create a diverse range of this compound derivatives with various substituents. rsc.orguitm.edu.mymdpi.com These strategies often involve multi-step reactions to introduce different functional groups onto the quinazoline scaffold.

For example, starting from 6-iodo-1-allylquinazoline-2,4(1H,3H)-dione, a series of reactions can be performed to introduce different side chains. rsc.org This can involve reactions with chloroacetamide derivatives, followed by cyclization with reagents like carbon disulfide or acetic anhydride to form complex heterocyclic systems attached to the quinazoline core. rsc.org Similarly, starting with 6-iodo-1-benzylquinazoline-2,4(1H,3H)-dione, various derivatives can be synthesized. rsc.org These advanced strategies enable the creation of a library of iodoquinazoline compounds for further investigation. rsc.orguitm.edu.my

Table 2: Examples of Advanced Synthesis of this compound Derivatives

| Starting Material | Key Reagents | Key Intermediate | Final Product Type | Reference |

|---|---|---|---|---|

| 5-Iodoanthranilic acid | Allyl bromide, Urea | 6-Iodo-1-allylquinazoline-2,4(1H,3H)-dione | Oxadiazole and pyrazole (B372694) derivatives | rsc.org |

| 5-Iodoanthranilic acid | Benzyl bromide, Urea | 6-Iodo-1-benzylquinazoline-2,4(1H,3H)-dione | Benzamide and ester derivatives | rsc.org |

Alkylation and Thionation Reactions

Alkylation and thionation are fundamental reactions in the modification of the quinazoline scaffold, often serving as precursor steps for more complex cyclizations.

Alkylation reactions introduce alkyl groups onto the quinazoline ring system, typically at nitrogen or sulfur atoms. For instance, N-alkylation of hydantoin (B18101) precursors is a key step before thionation and subsequent cyclization to form fused triazine systems. beilstein-journals.org The choice of alkylating agent and base, such as sodium hydride in dimethylformamide (DMF), can influence the reaction's success, with yields varying depending on the specific reactants used. beilstein-journals.org In other contexts, alkylation of tetrazoles has been achieved through the diazotization of aliphatic amines, offering a method to form 2,5-disubstituted tetrazoles. organic-chemistry.org While not directly on a this compound, these principles of alkylation are broadly applicable in heterocyclic chemistry.

Thionation , the conversion of a carbonyl group to a thiocarbonyl group, is critical for synthesizing thioamides and thiolactams, which are versatile intermediates. organic-chemistry.org Lawesson's reagent is a common thionating agent used to transform amides into thioamides. organic-chemistry.org Another method involves using a mixture of phosphorus pentasulfide (P₄S₁₀) in dioxane. beilstein-journals.org The regioselectivity of thionation can be influenced by substituents on the heterocyclic ring. For example, 5,5-dimethyl substitution on a hydantoin ring directs thionation specifically to the C4 position. beilstein-journals.org This process is integral to the synthesis of derivatives like 2-thioxo-1,2,4-triazolo[5,1-c]quinazolines. researchgate.net

Formation of Fused Heterocyclic Systems with this compound Moiety

The this compound core serves as a building block for constructing more elaborate, fused heterocyclic structures. These annelated systems often exhibit significant biological activities.

The synthesis of 1,2,4-triazino[3,4-c]quinazoline derivatives often begins with a substituted quinazolinone. A key intermediate, 6-iodo-2-thienyl-3-amino-quinazolin-4(3H)-one, can be prepared and subsequently cyclized. researchgate.net One common pathway involves the reaction of a 3-amino-quinazolinone with reagents that provide the necessary carbon and nitrogen atoms to form the triazine ring.

Another approach involves the reaction of a chloroquinazoline with hydrazides. For example, a 3-hydrazino-quinazoline derivative can react with reagents like chloroacetyl chloride or diethyl oxalate. The reaction with chloroacetyl chloride can yield a 3-oxo-2H- Current time information in Bangalore, IN.ontosight.airesearchgate.net-triazino[4,3-c]quinazoline derivative. researchgate.net This cyclization occurs through nucleophilic attack of the hydrazino moiety on the carbonyl group, followed by tautomerism and ring closure. researchgate.net The synthesis of Current time information in Bangalore, IN.ontosight.airesearchgate.nettriazino[2,3-c]quinazoline – pyrazoline hybrids has also been achieved through the alkylation of potassium thiolates with 1-(chloroacetyl)-3-aryl(heteryl)-5-aryl-4,5-dihydro-1H-pyrazoles. jrespharm.com

Benzimidazo[1,2-c]quinazolines are a significant class of fused heterocycles. One established method for their synthesis involves the condensation of a 2-arylbenzoxazin-4(3H)-one with o-phenylenediamine (B120857). This reaction proceeds through an intermediate, 2-aryl-3-(2-aminophenyl)quinazolin-4(3H)-one, which then undergoes cyclization upon heating to yield the final benzimidazo[1,2-c]quinazoline (B3050141). A more direct and often higher-yielding method involves the dehydrocyclization of the benzoxazinone with o-phenylenediamine in the presence of polyphosphoric acid.

More modern approaches include copper-catalyzed intramolecular N-arylation. In this strategy, bromo-substituted quinazolin-4(3H)-imines, which can be synthesized from o-cyanoanilines, undergo cyclization catalyzed by copper(I) iodide (CuI) to form the benzimidazo[1,2-c]quinazoline core in excellent yields under mild conditions. beilstein-journals.org A metal-free method has also been developed, utilizing peroxides to mediate a radical cascade cyclization of N-cyanobenzimidazoles. sioc-journal.cn Specifically, the synthesis of 6-(2-Thienyl)-2-iodo-benzimidazo[1,2-c]quinazoline highlights the incorporation of the iodo-substituent into this fused system. nih.gov

Thiazolidinone rings can be appended to the quinazoline skeleton to create hybrid molecules. The synthesis typically involves the reaction of a Schiff base with a mercapto-containing carboxylic acid. hilarispublisher.com For example, a quinazoline derivative containing a hydrazone moiety can be cyclized with mercaptoacetic acid (thioglycolic acid) in a suitable solvent like benzene or DMF to form the thiazolidinone ring. researchgate.nethilarispublisher.com

The general synthetic route involves several steps:

Preparation of a suitable quinazoline intermediate, such as 6-iodo-3-amino-2-(2-thienyl)quinazolin-4(3H)-one. researchgate.net

Condensation of this amino-quinazoline with an aromatic aldehyde to form a Schiff base (an imine). researchgate.net

Cyclocondensation of the Schiff base with thioglycolic acid to yield the 2-(substituted aryl)-3-(6-iodo-4-oxo-2-thienyl-quinazolin-3-yl)-thiazolidin-4-one. researchgate.net

This multi-step synthesis allows for the introduction of diverse substituents on the thiazolidinone and quinazoline rings, enabling the creation of a library of compounds. hilarispublisher.comnih.gov

Synthesis of Benzimidazo[1,2-c]quinazoline Derivatives

Synthesis of this compound-2,4-diamine

This compound-2,4-diamine is a specific derivative with the molecular formula C₈H₇IN₄. ontosight.ai Its synthesis generally involves the direct iodination of the parent compound, 2,4-diaminoquinazoline. ontosight.ai This reaction is typically carried out using iodine in the presence of a suitable catalyst. The resulting compound is a key intermediate for the development of more complex molecules. ontosight.ai It is identified by the CAS Registry Number 119584-76-8. ontosight.ai

Chemical Reactivity and Mechanistic Investigations of 5 Iodoquinazoline

Nucleophilic Substitution Reactions Involving the Iodine Atom

The iodine atom attached to the quinazoline (B50416) core is a good leaving group, which allows 5-iodoquinazoline and its derivatives to participate in nucleophilic substitution reactions. smolecule.comvulcanchem.com In these reactions, a nucleophile attacks the carbon atom bonded to the iodine, displacing the iodide ion. savemyexams.com The high electronegativity of the halogens pulls electron density away from the carbon atom, rendering it more susceptible to nucleophilic attack. savemyexams.com The strength of the carbon-halogen bond influences the reaction rate, with the weaker C-I bond being more reactive compared to C-Br or C-Cl bonds. savemyexams.commdpi.com

Halogenated quinazolines are recognized as valuable synthetic intermediates precisely because their carbon-halogen bonds can undergo transformations like nucleophilic substitution, enabling the construction of more complex molecular structures. vulcanchem.com For instance, studies on 5-chloroindolizines, which have a similar activated halogen, have shown they readily undergo nucleophilic substitution with various oxygen, nitrogen, and sulfur nucleophiles in high yields. beilstein-journals.org While specific examples detailing nucleophilic substitution on the iodine atom of this compound itself are not extensively detailed in the provided search results, the general principles of nucleophilic aromatic substitution and the known reactivity of aryl iodides suggest that various nucleophiles can displace the iodine atom to introduce new functional groups at the 5-position. smolecule.comvulcanchem.com

Cyclization Reactions Leading to Complex Heterocyclic Structures

This compound and its derivatives can serve as precursors in cyclization reactions to form more complex, polycyclic heterocyclic systems. smolecule.com One notable example involves a titanium tetraiodide (TiI₄)-induced cyclization of N-(2-cyanophenyl)benzamides, which yields 2-aryl-4-iodoquinazolines. acs.org

A plausible mechanism for this transformation begins with the coordination of TiI₄ to the cyano group of the starting material. acs.org A subsequent nucleophilic addition of an iodide ion to the cyano group forms a titanium intermediate. acs.org This is followed by an intramolecular cyclization to produce a titanium alkoxide intermediate, which ultimately leads to the formation of the 2-aryl-4-iodoquinazoline product. acs.org Such cyclization strategies are significant as they allow for the construction of the core quinazoline structure with the iodine atom already in place for further functionalization. Other types of cyclization, such as the Pschorr cyclization, involve the formation of an aryldiazonium cation which then undergoes ring closure, demonstrating a different pathway to create complex ring systems. wikipedia.org Intramolecular reactions, in general, are often favored for forming stable five- or six-membered rings. pressbooks.publibretexts.org

Condensation Reactions with Carbonyl Groups

Carbonyl condensation reactions are fundamental transformations that involve a nucleophilic addition between a carbonyl compound (acting as an electrophile) and an enolate ion (acting as a nucleophile). libretexts.orgslideshare.netvanderbilt.edu These reactions, such as the aldol (B89426) condensation, typically require the nucleophilic partner to possess an alpha-hydrogen. libretexts.org

While this compound itself lacks a carbonyl group, its derivatives, such as 8-iodoquinazoline-2,4(1H,3H)-dione, contain carbonyl functionalities within their structure. smolecule.com These carbonyl groups can participate in condensation reactions. smolecule.com For a molecule with two appropriately positioned carbonyl groups, an intramolecular aldol condensation, also known as aldol cyclization, can occur to form five- or six-membered rings. pressbooks.pubvanderbilt.edu In a mixed or crossed aldol reaction, where two different carbonyl compounds react, careful control of reactants and conditions is necessary to obtain a single product. pressbooks.pub For example, using a reactant with no α-hydrogens can prevent self-condensation and lead to a specific crossed aldol product. pressbooks.pub Although specific examples of this compound derivatives undergoing condensation reactions were not detailed in the provided search results, the presence of carbonyl groups in related structures indicates their potential to engage in such transformations to build more elaborate molecular architectures. smolecule.com

Transition Metal-Mediated Cross-Coupling Reactions of Iodoquinazolines

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated quinazolines are excellent substrates for these transformations. mdpi.comnih.goveie.gr The reactivity of the carbon-halogen bond is crucial, with the general trend being C-I > C-Br >> C-Cl. mdpi.com This predictable order of reactivity allows for selective cross-coupling at the more reactive C-I bond in the presence of other halogens like chlorine. mdpi.commdpi.com These reactions have been widely applied in the synthesis of functional molecules, including bioactive compounds.

The versatility of iodoquinazolines in these reactions stems from the ease of displacement of the iodine atom by metal catalysts in processes like the Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions. mdpi.comnih.gov These methods facilitate the introduction of aryl, alkynyl, or other organic fragments onto the quinazoline scaffold. nih.gov

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a cross-coupling process that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. mdpi.comwikipedia.org This reaction is particularly effective for the alkynylation of iodoquinazolines due to the high reactivity of the C-I bond. mdpi.comnih.govmdpi.com The reaction often proceeds under mild conditions, such as at room temperature, making it suitable for the synthesis of complex molecules. wikipedia.org

In dihalogenated quinazolines, such as 2-aryl-4-chloro-6-iodoquinazolines, the difference in reactivity between the C-I and C-Cl bonds allows for highly selective reactions. Research has demonstrated that Sonogashira cross-coupling on these substrates occurs preferentially at the C-6 position, displacing the iodine atom, while leaving the C-4 chlorine atom intact. mdpi.comresearchgate.net This regioselectivity is attributed to the lower bond dissociation energy of the C-I bond (approx. 66.45 kcal/mol) compared to the C-4-Cl bond (approx. 83.14 kcal/mol). mdpi.comresearchgate.net This allows for the substitution of the more reactive C-I bond even in the presence of the highly activated C-4-Cl bond. mdpi.comresearchgate.net

The reaction is typically carried out using a PdCl₂(PPh₃)₂ catalyst, CuI co-catalyst, and a base like Cs₂CO₃ in THF at room temperature. mdpi.comresearchgate.net This selective C-6 alkynylation provides a route to 6-alkynyl-4-chloroquinazolines, which can then undergo further substitution at the C-4 position. mdpi.comresearchgate.net

| Starting Compound (R group) | Alkyne (R' group) | Product | Yield (%) |

|---|---|---|---|

| 4-H | -C₆H₅ | 4a | 93 |

| 4-F | -C₆H₅ | 4b | 89 |

| 4-Cl | -C₆H₅ | 4c | 78 |

| 4-OMe | -C₆H₅ | 4d | 75 |

| 4-H | -CH₂CH₂OH | 4e | 90 |

| 4-F | -CH₂CH₂OH | 4f | 90 |

| 4-Cl | -CH₂CH₂OH | 4g | 85 |

| 4-OMe | -CH₂CH₂OH | 4h | 82 |

The differential reactivity of the halogen atoms in multi-halogenated quinazolines also enables one-pot sequential cross-coupling reactions. mdpi.comnih.gov A one-pot, two-step Sonogashira reaction can be performed on substrates like 2-aryl-4-chloro-6-iodoquinazolines to introduce two different alkyne groups in a single procedure. mdpi.comresearchgate.netresearchgate.net

In this process, the first Sonogashira coupling is carried out at room temperature with one equivalent of the first terminal alkyne, leading to the selective formation of the 6-alkynylated intermediate. mdpi.comresearchgate.net After the initial coupling is complete, a second, different terminal alkyne is added to the same reaction vessel, and the temperature is elevated (e.g., to 60 °C) to facilitate the coupling at the less reactive C-4 chlorine position. mdpi.comresearchgate.net This method provides an efficient pathway to unsymmetrically disubstituted quinazolines, avoiding the need for isolation and purification of the intermediate mono-alkynylated product. mdpi.comnih.gov

| Starting Compound (R group) | First Alkyne (R' group) | Second Alkyne (R'' group) | Product | Yield (%) |

|---|---|---|---|---|

| 4-H | -C₆H₅ | -CH₂CH₂OH | 6a | 75 |

| 4-F | -C₆H₅ | -CH₂CH₂OH | 6b | 70 |

| 4-Cl | -C₆H₅ | -CH₂CH₂OH | 6c | 65 |

| 4-OMe | -C₆H₅ | -CH₂CH₂OH | 6d | 68 |

| 4-H | -CH₂CH₂OH | -C₆H₅ | 6e | 72 |

| 4-F | -CH₂CH₂OH | -C₆H₅ | 6f | 70 |

| 4-Cl | -CH₂CH₂OH | -C₆H₅ | 6g | 68 |

| 4-OMe | -CH₂CH₂OH | -C₆H₅ | 6h | 65 |

Regioselective C-6 Alkynylation

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. wikipedia.org This palladium-catalyzed reaction couples an organoboron species, typically a boronic acid or ester, with an organic halide or triflate. wikipedia.orgnumberanalytics.com The general catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

In the context of haloquinazolines, the reactivity of the carbon-halogen bond is crucial. The C-I bond is the most reactive among the halogens for this transformation, making this compound a highly suitable substrate for Suzuki-Miyaura reactions. wikipedia.org This high reactivity allows for coupling under relatively mild conditions. The reaction facilitates the introduction of a wide variety of aryl and vinyl substituents at the 5-position of the quinazoline core.

While specific examples for the parent this compound are not extensively detailed in the reviewed literature, the reactivity of iodo-substituted quinazolines is well-established. For instance, the key step in the synthesis of the pharmaceutical Lapatinib involves the Suzuki-Miyaura coupling of an iodoquinazoline derivative with 5-formyl-2-furanylboronic acid. researchgate.net Furthermore, related C-C bond-forming reactions, such as the Negishi coupling, have been successfully applied to this compound derivatives. A notable example is the reaction of 2-chloro-5-iodo-6,7-dimethoxyquinazolin-4-amine with (2-pyridyl)zinc chloride, which demonstrates selective cross-coupling at the C-5 position. mdpi.com

Table 1: Representative Palladium-Catalyzed Coupling of a this compound Derivative

| Substrate | Coupling Partner | Catalyst System | Product | Ref |

|---|

Stille Cross-Coupling Reactions

The Stille reaction is another powerful palladium-catalyzed method for creating C-C bonds, involving the coupling of an organic halide with an organotin compound (organostannane). wikipedia.org The mechanism is similar to the Suzuki reaction, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org A key advantage of organostannanes is their stability to air and moisture. wikipedia.org However, a significant drawback is the toxicity of tin compounds. libretexts.org

The reactivity of the organic halide in Stille couplings follows the same trend as in Suzuki reactions (I > Br > Cl), positioning this compound as an excellent substrate. wikipedia.org Research on related haloquinazoline systems demonstrates the utility of this reaction. For example, 5-chlorotriazoloquinazoline has been successfully coupled with various heterarylstannanes. nih.gov In studies on dihaloquinazolines, such as 2-aryl-4-chloro-6-iodoquinazolines, the C-I bond is preferentially targeted for substitution over the C-Cl bond, underscoring its higher reactivity. mdpi.com In one-pot sequential reactions, an initial Sonogashira coupling at the 6-iodo position was followed by a Stille coupling with 2-(tributylstannyl)furan (B54039) at a different site, illustrating the stepwise functionalization possible by exploiting differential reactivity. mdpi.com

Table 2: Example of a Sequential Cross-Coupling Involving a Stille Reaction on an Iodoquinazoline Derivative

| Substrate | Reagent 1 (Sonogashira) | Reagent 2 (Stille) | Catalyst System | Final Product | Ref |

|---|

Comparative Reactivity of Csp²-I Bonds versus other Carbon-Halogen Bonds

The reactivity of haloquinazolines in palladium-catalyzed cross-coupling reactions is dictated by the strength of the carbon-halogen (C-X) bond. The bond dissociation energy increases in the order C-I < C-Br < C-Cl < C-F. Consequently, the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle, follows the reverse order: I > Br > Cl. wikipedia.orglibretexts.org

The Csp²-I bond in this compound is significantly weaker and therefore more reactive than the corresponding Csp²-Br and Csp²-Cl bonds. mdpi.com This differential reactivity is a powerful tool in synthetic chemistry, enabling selective functionalization of polyhalogenated quinazolines. mdpi.com For instance, in 2-aryl-4-chloro-6-iodoquinazolines, cross-coupling reactions occur preferentially at the C-6 iodo position, leaving the C-4 chloro position intact for subsequent transformations. mdpi.com This intrinsic reactivity preference allows for controlled, stepwise synthesis of complex, polysubstituted quinazoline derivatives.

Table 3: Comparison of Carbon-Halogen Bond Enthalpies

| Bond | Average Bond Enthalpy (kJ/mol) | Relative Reactivity Trend |

|---|---|---|

| C–F | ~485 | Weakest |

| C–Cl | ~340 | Moderate |

| C–Br | ~285 | Strong |

Note: Values are approximate and can vary based on the specific molecular environment.

Directed Lithiation and Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.org The process involves deprotonation at the position ortho to a directing metalating group (DMG) by a strong organolithium base. wikipedia.orgbaranlab.org The DMG, typically a heteroatom-containing functional group, coordinates to the lithium cation, facilitating the deprotonation of the adjacent proton. wikipedia.org

However, in the case of aryl iodides like this compound, the reaction with organolithium reagents such as n-butyllithium does not typically result in directed ortho-deprotonation. Instead, a much faster process known as halogen-metal exchange occurs. ias.ac.inwikipedia.org This reaction involves the exchange of the iodine atom for the lithium atom, leading to the formation of a 5-lithioquinazoline intermediate. wikipedia.org The rate of halogen-metal exchange is exceptionally rapid, especially for iodides, and generally proceeds in the order of I > Br > Cl. wikipedia.org

The resulting 5-lithioquinazoline is a potent nucleophile and can be trapped in situ by a wide range of electrophiles to introduce various functional groups at the C-5 position. This halogen-metal exchange followed by electrophilic quenching provides a reliable and regioselective route to 5-substituted quinazolines that are complementary to those accessed via cross-coupling methods. tcnj.edu While direct lithiation of the parent this compound is not detailed, related systems like 4-amino-5-iodoquinazoline have been shown to undergo metal-mediated functionalization at the C-5 position. researchgate.net

Table 4: Potential Electrophilic Quenching Reactions of 5-Lithioquinazoline

| Electrophile (E⁺) | Quenching Product (5-E-quinazoline) |

|---|---|

| D₂O | 5-Deuterioquinazoline |

| CH₃I | 5-Methylquinazoline |

| (CH₃)₃SiCl | 5-(Trimethylsilyl)quinazoline |

| R₂CO (Ketones) | 5-(α-Hydroxyalkyl)quinazoline |

| RCHO (Aldehydes) | 5-(α-Hydroxyalkyl)quinazoline |

Spectroscopic and Analytical Characterization of 5 Iodoquinazoline Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 5-iodoquinazoline by providing information about the chemical environment of its protons and carbon atoms.

Proton (¹H) NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within the this compound molecule. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of each proton. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the proton chemical shifts are reported relative to the residual solvent peak at 7.26 ppm. figshare.com In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the reference peak is at 2.50 ppm. figshare.com

The aromatic protons of the quinazoline (B50416) ring system exhibit characteristic chemical shifts. Due to the electron-withdrawing nature of the nitrogen atoms and the iodine substituent, these protons are typically found in the downfield region of the spectrum. The specific coupling patterns (e.g., doublets, triplets, multiplets) observed in the spectrum arise from the spin-spin interactions between neighboring protons, which helps to determine their relative positions on the quinazoline ring.

Table 1: Representative ¹H NMR Spectral Data for a Quinazoline Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 9.759 | s | |

| Ar-H | 7.889 | d | 1.7 |

| Ar-H | 7.424 | d | 1.7 |

| OCH₃ | 3.908 | s |

Note: This table is based on data for a related iodo-substituted aromatic compound, 5-iodovanillin, and serves as an illustrative example of typical chemical shifts and coupling constants. chemicalbook.com The exact values for this compound may vary.

Carbon (¹³C) NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The chemical shifts in the ¹³C NMR spectrum are influenced by the hybridization and electronic environment of each carbon atom.

The carbon atoms of the quinazoline ring system appear at distinct chemical shifts. Carbons in aromatic rings typically resonate in the range of 125-150 ppm. chemguide.co.uk The carbons directly bonded to the electronegative nitrogen atoms and the iodine atom will experience different shielding effects, leading to a wide range of chemical shifts. For example, in related heterocyclic systems, carbons in a C=O group can appear between 160-185 ppm. chemguide.co.uk The specific chemical shifts for this compound provide a unique fingerprint of its carbon framework.

Table 2: General ¹³C NMR Chemical Shift Ranges for Related Structures

| Carbon Environment | Approximate Chemical Shift (δ, ppm) |

| C=O (in acids and esters) | 160 - 185 |

| C in aromatic rings | 125 - 150 |

| C=C (in alkenes) | 115 - 140 |

| C-O | 50 - 90 |

| C-C | 0 - 50 |

Note: This table provides a general overview of chemical shifts for different carbon environments and is not specific to this compound. chemguide.co.uk

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The technique measures the absorption of infrared radiation, which induces molecular vibrations at specific frequencies corresponding to different types of chemical bonds. masterorganicchemistry.com

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H bonds of the aromatic ring, the C=N and C=C bonds within the quinazoline core, and the C-I bond. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations are found in the 1650-1450 cm⁻¹ region. libretexts.org The presence of these bands confirms the quinazoline structure. For instance, in related quinoline (B57606) derivatives, the carbonyl wavelength range of 1700–1650 cm⁻¹ is particularly important for analysis. mdpi.com

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. creative-proteomics.com In a mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound will exhibit a molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula. rsc.org The fragmentation pattern observed in the mass spectrum can also offer structural information, as the molecule breaks apart in a predictable manner.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic properties of this compound by measuring its absorption of UV and visible light. technologynetworks.comlibretexts.org This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. msu.edu

The UV-Vis spectrum of this compound and its derivatives typically displays multiple absorption bands. mdpi.com These bands are attributed to π→π* transitions within the conjugated quinazoline ring system. mdpi.com In some derivatives, intramolecular charge transfer (ICT) bands can also be observed. mdpi.com The positions and intensities of these absorption maxima are influenced by the substituents on the quinazoline core.

Photophysical Properties: Emission Spectroscopy

Emission spectroscopy, specifically fluorescence spectroscopy, is used to study the photophysical properties of this compound and its derivatives. rsc.org After a molecule absorbs light and is promoted to an excited electronic state, it can relax back to the ground state by emitting a photon. This emitted light is known as fluorescence.

The emission spectra of certain quinazoline derivatives show a single emission band. mdpi.com The wavelength of this emission and its quantum yield are dependent on the molecular structure and the solvent environment. mdpi.com For example, some polycarbo-substituted quinazolines exhibit emission in the blue-to-green region of the spectrum (λem = 430–510 nm). mdpi.com The study of these emission properties is crucial for applications in materials science and as fluorescent probes. acs.orgnih.gov

Fluorescence Excitation and Emission Spectra Analysis

The analysis of fluorescence excitation and emission spectra is fundamental to understanding the photophysical behavior of a molecule. unipi.it An excitation spectrum reveals the wavelengths of light that a molecule absorbs to enter an excited state, which should theoretically mirror its absorption spectrum. kmu.edu.tw An emission spectrum shows the wavelengths of light emitted as the molecule relaxes from the excited state back to the ground state. kmu.edu.tw

For a comprehensive analysis, data points such as the maxima of excitation (λex) and emission (λem) wavelengths are crucial. These values help in determining the Stokes shift, which is the difference in energy between the absorbed and emitted photons and provides insight into the molecule's excited-state dynamics. vlabs.ac.in

Data Table: Hypothetical Fluorescence Spectral Data for this compound

| Parameter | Wavelength (nm) |

| Excitation Maximum (λex) | Data Not Available |

| Emission Maximum (λem) | Data Not Available |

| Stokes Shift (nm) | Data Not Available |

This table is for illustrative purposes only, as no experimental data for this compound could be located.

Solvent Polarity Effects on Emission

The interaction between a fluorophore and its surrounding solvent molecules can significantly influence its fluorescence emission. evidentscientific.com This phenomenon, known as solvatochromism, is particularly pronounced when the fluorophore has a different dipole moment in its excited state compared to its ground state. researchgate.net Increasing solvent polarity often leads to a red shift (bathochromic shift) in the emission spectrum, as polar solvent molecules stabilize the more polar excited state. evidentscientific.comresearchgate.net

Studying these effects involves measuring the emission spectra in a range of solvents with varying polarities. The resulting data on emission maxima and Stokes shifts can provide valuable information about the electronic nature of the excited state. researchgate.net

Data Table: Hypothetical Solvent Effects on this compound Emission

| Solvent | Polarity Index | Emission Maximum (λem, nm) | Stokes Shift (nm) |

| Toluene | 2.4 | Data Not Available | Data Not Available |

| Dichloromethane | 3.1 | Data Not Available | Data Not Available |

| Acetonitrile | 5.8 | Data Not Available | Data Not Available |

| Methanol | 6.6 | Data Not Available | Data Not Available |

This table is for illustrative purposes only, as no experimental data for this compound could be located.

Quantum Yield Determinations

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. d-nb.infouci.edu A quantum yield can range from 0 (non-fluorescent) to 1 (100% fluorescence efficiency).

The determination of quantum yield is typically performed using a comparative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield. uci.edu Factors such as the presence of heavy atoms like iodine can influence the quantum yield. The "heavy-atom effect" can promote intersystem crossing to the triplet state, which may decrease the fluorescence quantum yield. msu.edu

Data Table: Hypothetical Quantum Yield of this compound

| Solvent | Quantum Yield (Φf) | Standard Used |

| Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only, as no experimental data for this compound could be located.

Computational Chemistry and Theoretical Investigations of 5 Iodoquinazoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like atoms and molecules. wikipedia.orgscispace.com This theory is based on the principle that the properties of a system can be determined from its electron density. wikipedia.org DFT calculations for 5-iodoquinazoline and its derivatives have been instrumental in understanding their fundamental chemical characteristics.

Electronic Structure Analysis

DFT calculations have been utilized to analyze the electronic structure of iodoquinazoline derivatives. vulcanchem.com These calculations provide a detailed picture of how electrons are distributed within the molecule, which is crucial for understanding its reactivity and properties. The theory relies on functionals of the spatially dependent electron density to determine the system's energy and other attributes. wikipedia.org While DFT is a robust method, its accuracy can be affected by the choice of approximation methods, such as the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA).

Bond Dissociation Energy Calculations (e.g., C-I bond)

A key application of DFT is the calculation of bond dissociation energies (BDEs), which quantify the strength of a chemical bond. For iodoquinazoline derivatives, the BDE of the carbon-iodine (C-I) bond is of particular interest. Theoretical calculations for a related compound, 2-chloro-6-iodoquinazoline, performed at the B3LYP/6-311G(d) level of theory, determined the C(6)-I bond dissociation energy to be 66.45 kcal/mol. vulcanchem.com This is significantly weaker than the C(2)-Cl bond in the same molecule, which was calculated to be 83.14 kcal/mol. vulcanchem.com This difference in bond strength has important implications for the chemical reactivity of such compounds.

| Bond | Calculated BDE (kcal/mol) |

| C(6)-I | 66.45 vulcanchem.com |

| C(2)-Cl | 83.14 vulcanchem.com |

HOMO/LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity and electronic transitions. ajchem-a.comphyschemres.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. physchemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. ajchem-a.comphyschemres.org A smaller gap generally indicates higher reactivity. ajchem-a.com

DFT calculations are commonly used to determine the HOMO and LUMO energies. dergipark.org.trresearchgate.net For various organic molecules, these calculations have been performed using methods like B3LYP with basis sets such as 6-311G(d,p). physchemres.orgresearchgate.net The HOMO-LUMO gap can be used to derive several global reactivity descriptors, including chemical hardness, chemical potential, and electrophilicity. physchemres.orgirjweb.com

| Parameter | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ionization potential and electron-donating ability. ajchem-a.comphyschemres.org |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the electron affinity and electron-accepting ability. ajchem-a.comphyschemres.org |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. ajchem-a.comphyschemres.org |

Molecular Docking Studies for Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.netresearchgate.net This method is widely used in drug discovery to understand and predict how a potential drug molecule might interact with its biological target. frontiersin.org

Prediction of Binding Modes in Protein Active Sites

Molecular docking studies have been extensively performed on iodoquinazoline derivatives to predict their binding modes within the active sites of various protein targets. nih.govresearchgate.netresearchgate.net For instance, derivatives of iodoquinazoline have been docked into the active sites of enzymes like human carbonic anhydrase XII (CAXII), human thymidylate synthase (hTS), human thymidine (B127349) kinase (hTK), and dihydrofolate reductase (DHFR) from E. coli. nih.gov Other studies have focused on protein kinases such as VEGFR-2 and EGFR, which are important targets in cancer therapy. researchgate.netresearchgate.netrsc.org The goal of these studies is to identify the most stable binding orientation of the ligand, which is often characterized by the lowest binding energy. researchgate.net The Protein Data Bank (PDB) is a critical resource for these studies, providing the 3D structural data of the target proteins. researchgate.netresearchgate.net

Analysis of Ligand-Receptor Interactions

The analysis of ligand-receptor interactions provides detailed insights into the forces that stabilize the ligand-protein complex. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govraineslab.com In the context of iodoquinazoline derivatives, docking studies have revealed specific interactions with key amino acid residues in the active sites of their target proteins. For example, the binding of iodoquinazoline-based inhibitors to VEGFR-2 and EGFR has been analyzed to understand the structural basis for their inhibitory activity. researchgate.netresearchgate.net These analyses help in rationalizing the structure-activity relationships observed in biological assays and guide the design of more potent and selective inhibitors. researchgate.net

| Protein Target | Therapeutic Area | PDB ID (Example) |

| Carbonic Anhydrase XII (CAXII) | Anticancer nih.gov | - |

| Thymidylate Synthase (hTS) | Anticancer nih.gov | - |

| Thymidine Kinase (hTK) | Anticancer nih.gov | - |

| Dihydrofolate Reductase (DHFR) | Antibacterial nih.gov | - |

| VEGFR-2 | Anticancer researchgate.netresearchgate.net | 4ASD researchgate.net |

| EGFR (wild-type and mutant) | Anticancer researchgate.netrsc.org | 3W2O researchgate.net |

| GABA-A Receptor | Anticonvulsant researchgate.net | - |

Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. nih.gov This technique provides a dynamic picture of how a compound like this compound and its derivatives interact with biological targets, such as proteins or enzymes. researchgate.netdovepress.com By simulating these interactions, researchers can gain insights into the stability of the ligand-protein complex, identify key amino acid residues involved in binding, and observe conformational changes that may occur upon binding. mdpi.com

The basic principle of MD simulations involves solving Newton's equations of motion for a system of interacting atoms. mdpi.com The forces between atoms are typically calculated using a molecular mechanics force field, which provides a simplified, classical description of the potential energy of the system. dovepress.com Simulations of quinazoline (B50416) derivatives, for instance, have been used to study their binding modes within the active sites of enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govnih.gov

For a this compound derivative docked into a protein's active site, an MD simulation can reveal:

Binding Stability: By tracking the root-mean-square deviation (RMSD) of the ligand's position over the simulation time (typically nanoseconds to microseconds), researchers can assess whether the compound remains stably bound in its initial predicted pose.

Interaction Dynamics: The simulation can show the formation and breaking of hydrogen bonds and other non-covalent interactions between the iodoquinazoline derivative and the protein, providing a more realistic view than static docking models. mdpi.com

Conformational Flexibility: Both the ligand and the protein can change their conformations during the simulation. MD can capture these changes, which are often crucial for biological function and ligand recognition. nih.gov

Solvent Effects: MD simulations typically include explicit water molecules, allowing for the analysis of the role of water in mediating ligand-protein interactions. nih.gov

For example, MD studies on quinazoline-based inhibitors have elucidated the dynamic role of specific residues in the binding pocket, confirming the stability of key interactions predicted by molecular docking. nih.gov Such analyses are crucial for validating docking results and understanding the energetic and entropic contributions to the binding affinity, thereby guiding the design of more potent and selective inhibitors.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a quantum chemical method that translates the complex, delocalized molecular orbitals (MOs) of a calculated wavefunction into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which correspond to the familiar Lewis structure representation. uni-muenchen.dewikipedia.org This method provides a quantitative description of bonding interactions, charge distribution, and delocalization effects within a molecule like this compound. nih.gov

The NBO analysis procedure involves transforming the initial set of atomic orbitals into Natural Atomic Orbitals (NAOs), then Natural Hybrid Orbitals (NHOs), and finally into Natural Bond Orbitals (NBOs). uni-muenchen.de The resulting NBOs have occupation numbers close to 2 (for a bond or lone pair) or 0 (for an antibond or Rydberg orbital). wikipedia.org

A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. uni-muenchen.de These interactions represent electron delocalization from a filled (donor) NBO, such as a bonding orbital (σ) or a lone pair (n), to an empty (acceptor) NBO, typically an antibonding orbital (σ* or π*). The stabilization energy (E(2)) associated with this delocalization is calculated, with higher E(2) values indicating a stronger interaction.

For this compound, an NBO analysis would provide detailed insights into:

Bonding and Hybridization: It would describe the hybridization of each atom and the nature of the chemical bonds, such as the polarity and composition of the C-I bond and the bonds within the quinazoline ring.

Electron Delocalization: It would quantify the π-electron delocalization within the fused aromatic rings and identify key hyperconjugative interactions. For example, the interaction between a nitrogen lone pair (n) and an adjacent π* antibonding orbital of the ring would reveal the extent of that lone pair's participation in the aromatic system.

Charge Distribution: The Natural Population Analysis (NPA) portion of the NBO method provides a more stable and reliable calculation of atomic charges compared to other methods. faccts.de

The table below illustrates the type of data obtained from an NBO analysis for a hypothetical donor-acceptor interaction in this compound.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP (1) N_1 | π* (C_2-N_3) | 25.5 | n → π |

| π (C_5-C_6) | π (C_7-C_8) | 18.2 | π → π |

| σ (C_4-H) | σ (C_5-I) | 1.5 | σ → σ* |

Note: The values are hypothetical and serve to illustrate the output of an NBO analysis.

This detailed electronic information is valuable for understanding the molecule's intrinsic stability, reactivity, and the electronic effects of substituents.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.uk For a single molecule like this compound, the HOMO and LUMO and their energy gap (ΔE = E_LUMO - E_HOMO) provide critical information about its electronic properties and kinetic stability. malayajournal.org

HOMO (Highest Occupied Molecular Orbital): This orbital can be thought of as the valence orbital containing the most loosely held electrons. It represents the ability of the molecule to donate electrons and is associated with nucleophilic character. youtube.com The regions of the molecule where the HOMO is concentrated are the most likely sites for electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is capable of accepting electrons. It represents the molecule's ability to act as an electron acceptor or electrophile. youtube.com The regions where the LUMO is concentrated are the most susceptible to nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The magnitude of this energy gap is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org A small gap suggests the molecule is more reactive and can be easily polarized. physchemres.org

For this compound, FMO analysis would predict its reactive sites. The HOMO is expected to be distributed primarily over the electron-rich quinazoline ring system, particularly the nitrogen atoms and certain carbon atoms. The LUMO is likely to be distributed across the pyrimidine (B1678525) ring and the C-I bond, indicating these as potential sites for nucleophilic interaction. The iodine atom, being a large and polarizable halogen, would significantly influence the energies and distributions of these frontier orbitals.

The table below presents typical FMO data calculated for quinazoline derivatives using Density Functional Theory (DFT). physchemres.org

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

| Quinazoline Derivative 1 | -5.31 | -1.29 | 4.02 |

| Quinazoline Derivative 2 | -5.15 | -1.15 | 4.00 |

| Quinazoline Derivative 3 | -5.50 | -0.50 | 5.00 |

Note: These values are representative examples from studies on related compounds and not specific to this compound itself. physchemres.org

This analysis helps in understanding the molecule's susceptibility to different types of chemical reactions and its electronic behavior in various chemical environments.

Structure-Activity Relationship (SAR) Studies based on Computational Data

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational methods play a pivotal role in modern SAR by providing quantitative predictions and mechanistic insights, which guide the optimization of lead compounds. dergipark.org.tr For this compound, computational SAR studies are often employed to design derivatives with improved potency and selectivity against specific biological targets, such as protein kinases involved in cancer. mdpi.comrsc.org

Computational SAR is typically performed using two main approaches:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. dergipark.org.tr By docking a series of this compound analogues into the active site of a target protein (e.g., EGFR or VEGFR-2), researchers can calculate a binding score or estimate the binding free energy. nih.govrsc.org The SAR is then developed by correlating structural modifications with these predicted binding affinities. For instance, studies have shown that adding certain substituents to the quinazoline core can lead to additional hydrogen bonds or hydrophobic interactions with the receptor, resulting in a better docking score and, presumably, higher activity. rsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical equations that relate the biological activity of a series of compounds to their physicochemical properties or structural features, known as descriptors. dergipark.org.tr For quinazoline derivatives, descriptors can include electronic properties (from FMO or NBO analysis), steric parameters, and hydrophobicity. A QSAR model can predict the activity of new, unsynthesized compounds, making it a valuable tool for virtual screening. dergipark.org.tr

SAR studies on iodoquinazoline derivatives have revealed several key insights. For example, in the context of kinase inhibitors, the 4-anilinoquinazoline (B1210976) scaffold is a common pharmacophore. mdpi.com Computational SAR has explored how modifications at different positions of the this compound core affect target engagement:

Substitution at N-1 or N-3: Introducing alkyl groups can modulate lipophilicity and steric fit within the binding pocket. rsc.orgrsc.org

Substitution at C-4: This position is critical for interaction with the hinge region of many kinases, and different aniline (B41778) derivatives are explored to optimize these interactions. mdpi.com

The 5-Iodo Group: The iodine atom itself can form halogen bonds or participate in other interactions, and its presence significantly influences the electronic properties of the ring system.

These computational SAR studies provide a rational basis for modifying the this compound scaffold to enhance its therapeutic potential. mdpi.comrsc.org

Preclinical Biological Activity Research on 5 Iodoquinazoline and Derived Structures

Antimicrobial Research.nih.govnih.gov

Derivatives of 5-iodoquinazoline have been investigated for their potential to combat various microbial pathogens. nih.govnih.gov These studies have revealed a spectrum of activity against bacteria and fungi, with some compounds showing promising results that warrant further investigation.

Antibacterial Activity Studies (in vitro).nih.govresearchgate.net

The in vitro antibacterial potential of this compound derivatives has been evaluated against both Gram-positive and Gram-negative bacterial strains. nih.govresearchgate.net

Several studies have highlighted the efficacy of this compound derivatives against Gram-positive bacteria. nih.govacs.org A series of 2,4-disubstituted-6-iodoquinazoline derivatives were synthesized and tested for their antibacterial properties. nih.gov The results indicated that these compounds generally exhibited better activity against the Gram-positive Staphylococcus aureus compared to the Gram-negative strains tested. nih.gov One particular compound, designated as 3c , which features a 4-methoxyphenyl (B3050149) group at the 2-position and a sulfanilamide (B372717) moiety at the 4-position, demonstrated the most potent antibacterial activity among the tested series. nih.gov Another compound, 3b , also showed significant inhibitory effects. nih.gov The antibacterial activities were found to be superior to their antifungal activities. nih.gov

In a separate study, a series of 6-iodoquinazolin-4-one (B131393) derivatives were synthesized and evaluated. Among these, compounds IQZN-1 and IQZN-5 were found to be sensitive against Staphylococcus aureus and Bacillus subtilis.

Table 1: In vitro Antibacterial Activity of Selected this compound Derivatives against Gram-Positive Bacteria

| Compound | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 3c | Staphylococcus aureus | Highest antibacterial activity in the series. nih.gov | nih.gov |

| 3b | Staphylococcus aureus | Significant antibacterial activity. nih.gov | nih.gov |

| IQZN-1 | Staphylococcus aureus, Bacillus subtilis | Sensitive. | |

| IQZN-5 | Staphylococcus aureus, Bacillus subtilis | Sensitive. |

The activity of this compound derivatives against Gram-negative bacteria has also been a subject of investigation. nih.govresearchgate.net In the study of 2,4-disubstituted-6-iodoquinazoline derivatives, while the activity was more pronounced against Gram-positive bacteria, some level of inhibition was observed against Gram-negative strains. nih.gov However, the antibacterial activities of all the tested compounds were lowest against Pseudomonas aeruginosa. nih.gov

Conversely, a different study on novel substituted iodoquinazoline derivatives reported remarkable activity of compound IQZN-5 towards the Gram-negative bacterium Escherichia coli. researchgate.net

Table 2: In vitro Antibacterial Activity of Selected this compound Derivatives against Gram-Negative Bacteria

| Compound | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 3c | Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae | Broad-spectrum activity, but less potent than against Gram-positive strains. nih.gov | nih.gov |

| IQZN-5 | Escherichia coli | Remarkable activity. |

Activity against Gram-Positive Bacterial Strains

Antifungal Activity Studies (in vitro).nih.govmdpi.commdpi.com

The antifungal potential of this compound derivatives has been explored against various fungal pathogens. nih.govmdpi.commdpi.com In a study of 2,4-disubstituted-6-iodoquinazoline derivatives, compound 3c not only showed strong antibacterial activity but also the highest antifungal activity against Candida albicans among the tested compounds. nih.gov Another compound, IQZN-5 , from a series of 6-iodoquinazolin-4-one derivatives, also demonstrated remarkable activity against Saccharomyces cerevisiae and Candida albicans.

Table 3: In vitro Antifungal Activity of Selected this compound Derivatives

| Compound | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 3c | Candida albicans | Highest antifungal activity in the series. nih.gov | nih.gov |

| IQZN-5 | Saccharomyces cerevisiae, Candida albicans | Remarkable activity. |

Antitubercular Activity Research.mdpi.comresearchgate.netnih.govdovepress.comscialert.net

Research has extended into the potential of quinazoline (B50416) derivatives, including those with iodo-substitutions, as antitubercular agents. mdpi.comresearchgate.netnih.govdovepress.comscialert.net A series of 2,3-dihydroquinazolin-4(1H)-one derivatives were screened for their in vitro activity against Mycobacterium tuberculosis (MTB). mdpi.com The results showed that compounds 3l and 3m , which have a di-substituted aryl moiety with electron-withdrawing halogens at the 2-position of the quinazoline scaffold, were the most active against the H37Rv strain of MTB, with a minimum inhibitory concentration (MIC) of 2 µg/mL. mdpi.com Compound 3k , featuring an imidazole (B134444) ring at the 2-position, also showed significant activity against both the susceptible H37Rv and multi-drug resistant (MDR) strains, with MIC values of 4 and 16 µg/mL, respectively. mdpi.com

Another study focused on the synthesis of 6-iodoquinazolines as potential antitubercular agents, indicating that 4-alkylthio derivatives were active, while the corresponding 4-alkyloxy derivatives were inactive. scialert.net

Table 4: In vitro Antitubercular Activity of Selected Dihydroquinazolinone Derivatives

| Compound | M. tuberculosis Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3l | H37Rv | 2 | mdpi.com |

| 3m | H37Rv | 2 | mdpi.com |

| 3k | H37Rv | 4 | mdpi.com |

| 3k | MDR | 16 | mdpi.com |

Anticancer Research (in vitro and preclinical mechanistic studies).nih.govresearchgate.netnih.govnih.govrsc.orgresearchgate.net

The anticancer properties of this compound derivatives have been a significant area of preclinical research, with studies focusing on their cytotoxic effects on various cancer cell lines and their mechanisms of action. nih.govresearchgate.netnih.govnih.govrsc.orgresearchgate.net

A study on five new 2,4-disubstituted-6-iodoquinazoline derivatives revealed that four of the compounds were effective against four tested tumor cell lines. nih.gov Compound 3c was the most effective, inhibiting the growth of all four tumor cell lines with IC50 values ranging from 4.0 to 8.0 µM. nih.gov Compound 3b also demonstrated notable antiproliferative activity with IC50 values between 6.0 and 9.0 µM. nih.gov The anticancer activity of these compounds is thought to be related to their ability to inhibit carbonic anhydrase XII (CAXII). nih.gov

Another investigation into N-alkyl substituted iodoquinazoline derivatives as dual inhibitors of VEGFR-2 and EGFR identified compound 9c as having the highest anticancer activities against HepG2, MCF-7, HCT116, and A549 cancer cell lines, with EC50 values of 5.00, 6.00, 5.17, and 5.25 μM, respectively. nih.govrsc.org

Furthermore, a series of iodoquinazoline derivatives were evaluated as dual inhibitors of EGFRWT and EGFRT790M. nih.gov Compounds 18 , 17 , and 14b showed the most potent anticancer effects against HepG2, MCF-7, HCT116, and A549 cell lines. nih.gov For instance, compound 18 had IC50 values of 5.25, 6.46, 5.68, and 5.24 μM against these cell lines, respectively. nih.gov

Table 5: In vitro Anticancer Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line(s) | IC50/EC50 (µM) | Reference |

|---|---|---|---|

| 3c | Four tumor cell lines | 4.0 - 8.0 | nih.gov |

| 3b | Four tumor cell lines | 6.0 - 9.0 | nih.gov |

| 9c | HepG2, MCF-7, HCT116, A549 | 5.00, 6.00, 5.17, 5.25 | nih.govrsc.org |

| 18 | HepG2, MCF-7, HCT116, A549 | 5.25, 6.46, 5.68, 5.24 | nih.gov |

| 17 | HepG2, MCF-7, HCT116, A549 | 5.55, 6.85, 5.40, 5.11 | nih.gov |

| 14b | HepG2, MCF-7, HCT116, A549 | 5.86, 7.03, 6.15, 5.77 | nih.gov |

Enzyme Inhibition Studies

Derivatives of the this compound core have been investigated for their ability to inhibit various enzymes implicated in cancer and other diseases. For instance, certain iodoquinazolinone derivatives bearing a benzenesulfonamide (B165840) moiety have been synthesized and screened for their acetylcholinesterase (AChE) inhibitory activity. nih.gov One such derivative, 2-(6-iodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-ylthio)-N-(pyrazin-2-yl) acetamide, demonstrated potent AChE inhibition with an IC50 value of 11.57 ± 0.45 nM. nih.gov Another compound in the same series, a 1-benzyl piperidine (B6355638) derivative, also showed significant activity with an IC50 of 23.89 ± 1.41 nM. nih.gov

Furthermore, studies on 2,4-disubstituted-6-iodoquinazoline derivatives have explored their inhibitory effects on enzymes crucial for cancer cell survival, such as carbonic anhydrase XII (CAXII), human thymidylate synthase (hTS), and human thymidine (B127349) kinase (hTK). researchgate.netnih.gov Molecular docking analyses suggest that these compounds can effectively bind to the active sites of these enzymes. researchgate.netnih.gov The primary mechanism of action for some iodoquinazoline derivatives is attributed to their inhibitory effect on protein kinases by interacting with their ATP binding pockets, thus blocking downstream signaling pathways. smolecule.com

Kinase Inhibition (e.g., EGFR, VEGFR-2)

A primary focus of research on this compound derivatives has been their ability to inhibit protein kinases, which are crucial regulators of cellular growth and proliferation. smolecule.com Overexpression of certain tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), is a hallmark of many cancers, making them key therapeutic targets. globalresearchonline.net

Epidermal Growth Factor Receptor (EGFR) Inhibition (WT and T790M mutant)

Numerous studies have highlighted the potential of this compound derivatives as potent inhibitors of both wild-type (WT) EGFR and its clinically relevant T790M mutant, which confers resistance to many first and second-generation EGFR inhibitors.

One study reported a series of 1-alkyl-6-iodoquinazoline derivatives, with compound 9c showing excellent inhibitory activity against both EGFRWT (IC50 = 0.15 µM) and EGFRT790M (IC50 = 0.22 µM). nih.govrsc.org Other derivatives, 9d and 9e , also demonstrated significant inhibition of both EGFR variants. nih.govrsc.org

Another investigation into iodoquinazoline derivatives substituted with allyl and/or benzyl (B1604629) groups identified several potent inhibitors. rsc.orgrsc.orgresearchgate.net Compound 18 remarkably inhibited EGFRT790M with an IC50 of 0.25 µM, while compound 17 showed an IC50 of 0.30 µM against the same mutant. rsc.orgrsc.orgresearchgate.net Notably, compound 17 exhibited inhibitory activity against EGFRWT comparable to the standard drug erlotinib. rsc.orgrsc.org

Furthermore, a series of novel iodoquinazoline derivatives linked to different heteroaromatic, aromatic, and/or aliphatic moieties were synthesized and evaluated. researchgate.netnih.gov Among these, compounds 14 , 6 , 5 , and 10 were effective against EGFRT790M, with IC50 values of 0.25, 0.35, 0.40, and 0.50 µM, respectively. researchgate.net Another set of derivatives, 6d , 8d , 6c , and 8c , also showed remarkable inhibition of EGFRT790M activity. researchgate.netnih.gov

A separate study focused on iodoquinazoline derivatives as dual inhibitors of EGFRWT and EGFRT790M. researchgate.net Compound 15 from this series displayed potent inhibitory activity against EGFR with an IC50 of 0.0728 µM. researchgate.netresearchgate.net

| Compound | EGFR WT IC50 (µM) | EGFR T790M IC50 (µM) | Reference |

|---|---|---|---|

| 9c | 0.15 | 0.22 | nih.govrsc.org |

| 9d | 0.20 | 0.26 | nih.govrsc.org |

| 9e | 0.25 | 0.30 | nih.govrsc.org |

| 18 | - | 0.25 | rsc.orgrsc.org |

| 17 | Comparable to Erlotinib | 0.30 | rsc.orgrsc.org |

| 14b | - | 0.36 | rsc.orgrsc.org |

| 14 | - | 0.25 | researchgate.net |

| 6 | - | 0.35 | researchgate.net |

| 5 | - | 0.40 | researchgate.net |

| 10 | - | 0.50 | researchgate.net |

| 6d | - | 0.35 | researchgate.netnih.gov |

| 8d | - | 0.42 | researchgate.netnih.gov |

| 6c | - | 0.48 | researchgate.netnih.gov |

| 8c | - | 0.50 | researchgate.netnih.gov |

| 15 | 0.0728 | - | researchgate.netresearchgate.net |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Consequently, inhibiting VEGFR-2 is a significant strategy in cancer therapy. nih.gov Several this compound derivatives have demonstrated potent inhibitory activity against VEGFR-2.

In one study, derivatives 14 , 5 , and 10 were identified as the most potent inhibitors of VEGFR-2, with IC50 values of 0.95, 1.25, and 1.50 µM, respectively. researchgate.net Another set of compounds, 8d , 8c , 6d , and 6c , also showed remarkable VEGFR-2 inhibition with IC50 values of 0.92, 0.95, 1.00, and 1.20 µM, respectively. researchgate.netnih.gov

A series of 1-alkyl-6-iodoquinazoline derivatives also yielded potent VEGFR-2 inhibitors. nih.govrsc.org Compounds 9c , 9b , and 9d excellently inhibited VEGFR-2 activity with IC50 values of 0.85, 0.90, and 0.90 µM, respectively. nih.govrsc.org

Furthermore, research on iodoquinazoline derivatives substituted with allyl and/or benzyl groups revealed that compounds 10 , 13 , 14b , 16 , and 18 were excellent VEGFR-2 inhibitors, with IC50 values ranging from 0.17 to 0.50 µM. rsc.orgrsc.orgresearchgate.net In a separate investigation, compound 15 was found to be a highly potent inhibitor of VEGFR-2 with an IC50 of 0.0523 µM. researchgate.netresearchgate.net

| Compound | VEGFR-2 IC50 (µM) | Reference |

|---|---|---|

| 14 | 0.95 | researchgate.net |

| 5 | 1.25 | researchgate.net |

| 10 | 1.50 | researchgate.net |

| 8d | 0.92 | researchgate.netnih.gov |

| 8c | 0.95 | researchgate.netnih.gov |

| 6d | 1.00 | researchgate.netnih.gov |

| 6c | 1.20 | researchgate.netnih.gov |

| 9c | 0.85 | nih.govrsc.org |

| 9b | 0.90 | nih.govrsc.org |

| 9d | 0.90 | nih.govrsc.org |

| 10 | 0.17 - 0.50 | rsc.orgrsc.org |

| 13 | 0.17 - 0.50 | rsc.orgrsc.org |

| 14b | 0.17 - 0.50 | rsc.orgrsc.org |

| 16 | 0.17 - 0.50 | rsc.orgrsc.org |

| 18 | 0.17 - 0.50 | rsc.orgrsc.org |

| 15 | 0.0523 | researchgate.netresearchgate.net |

Dual Kinase Inhibition Strategies

The simultaneous blockade of both EGFR and VEGFR signaling pathways is an attractive approach in cancer therapy, as it can potentially lead to synergistic effects and overcome resistance mechanisms. nih.gov Several studies have focused on developing this compound derivatives as dual inhibitors of EGFR and VEGFR-2.

Compounds 6d , 8d , 6c , and 8c demonstrated exceptional dual inhibition of both EGFRT790M and VEGFR-2. researchgate.netnih.gov Similarly, compound 9c showed excellent dual EGFR/VEGFR-2 inhibitory activities. nih.govrsc.org The design of these dual inhibitors is often based on the pharmacophoric features of known EGFR and VEGFR-2 inhibitors, incorporating a flat hetero-aromatic ring to occupy the ATP binding domain, a central hydrophobic spacer, a linker with hydrogen bond donor and acceptor properties, and a terminal hydrophobic moiety. nih.gov

Compound 15 emerged as a particularly potent dual inhibitor, with IC50 values of 0.0728 µM and 0.0523 µM against EGFR and VEGFR-2, respectively. researchgate.netresearchgate.net The development of such multi-target agents is a promising strategy for creating more effective anticancer drugs. nih.gov

In vitro Cytotoxicity Evaluation in Cancer Cell Lines (as a measure of activity against specific targets, e.g., using MTT assay)

The anticancer potential of this compound derivatives has been extensively evaluated in vitro against various human cancer cell lines using the MTT assay, which measures cell viability. nih.govscholarsresearchlibrary.comjksus.org

In one study, novel iodoquinazoline derivatives were tested against A549 (lung), HCT116 (colon), MCF-7 (breast), and HepG2 (liver) cancer cells. researchgate.net Compounds 8d , 8c , 6d , and 6c showed the highest cytotoxicity against these cell lines. researchgate.net For example, against the A549 cell line, these compounds displayed IC50 values of 6.00, 6.90, 6.12, and 6.24 µM, respectively. researchgate.net

Another series of 1-alkyl-6-iodoquinazoline derivatives was evaluated against the same panel of cell lines. nih.govrsc.org Compound 9c exhibited the highest anticancer activities with EC50 values of 5.00, 6.00, 5.17, and 5.25 µM against HepG2, MCF-7, HCT116, and A549 cells, respectively. nih.govrsc.org

A separate investigation of iodoquinazoline derivatives reported that compounds 18 , 17 , and 14b showed the highest anticancer effects. researchgate.net For instance, against HepG2 cells, the IC50 values were 5.25, 5.55, and 5.86 µM for compounds 18 , 17 , and 14b , respectively. researchgate.net Compound 15 from this series demonstrated very significant cytotoxic activity, particularly against MCF-7 cells, with an IC50 of 0.0977 µM. researchgate.netresearchgate.net

Importantly, several of the most active compounds have been tested against normal VERO cells and showed low toxicity, indicating a degree of selectivity for cancer cells. researchgate.netresearchgate.netnih.gov

| Compound | A549 IC50 (µM) | HCT116 IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | Reference |

|---|---|---|---|---|---|

| 8d | 6.00 | 5.75 | 6.95 | 7.05 | researchgate.net |

| 8c | 6.90 | 7.50 | 7.10 | 7.35 | researchgate.net |

| 6d | 6.12 | 6.90 | 7.44 | 6.80 | researchgate.net |

| 6c | 6.24 | 6.95 | 7.88 | 6.80 | researchgate.net |

| 9c | 5.25 | 5.17 | 6.00 | 5.00 | nih.govrsc.org |

| 18 | 5.11 | 5.40 | 6.85 | 5.55 | researchgate.net |

| 17 | 5.77 | 6.15 | 7.03 | 5.86 | researchgate.net |

| 14b | 5.24 | 5.68 | 6.46 | 5.25 | researchgate.net |

| 15 | - | - | 0.0977 | - | researchgate.netresearchgate.net |

Mechanistic Insights into Biological Action (e.g., interaction with ATP binding pockets)

The biological activity of this compound derivatives is primarily rooted in their ability to interact with the ATP binding pockets of target kinases. smolecule.com Molecular docking studies have been instrumental in elucidating these interactions. nih.govresearchgate.net These studies reveal that the quinazoline scaffold fits into the adenine (B156593) binding region of the ATP pocket. nih.gov

For VEGFR-2, the N-methylpicolinamide group of some inhibitors occupies a pocket formed by specific amino acid residues, and hydrogen bonds are formed with Cys919, Glu885, and Asp1046. nih.gov The design of these inhibitors often incorporates a linker with hydrogen bond acceptor and donor properties to interact with key amino acids like Glu885 and Asp1046. nih.gov

Similarly, for EGFR, the iodoquinazoline derivatives are designed to possess pharmacophoric features that allow them to bind effectively. nih.gov This includes a terminal hydrophobic head that fits into a hydrophobic region, the flat hetero-aromatic system that occupies the adenine binding pocket, and a hydrophobic tail that fits into another hydrophobic region. nih.gov Hydrogen bonding interactions with amino acid residues in the linker region are also crucial for their inhibitory activity. nih.gov The ability of these compounds to bind to the ATP binding site and interfere with its function is the cornerstone of their anticancer effects. mdpi.com

Future Research Directions and Broader Academic Significance of 5 Iodoquinazoline

Exploration of Novel Synthetic Routes and Derivatization Opportunities

The development of efficient and innovative synthetic methodologies is paramount to unlocking the full potential of 5-iodoquinazoline. While established methods for its synthesis exist, future research will likely focus on greener, more atom-economical approaches. sioc-journal.cn This includes the exploration of novel catalytic systems and one-pot reaction sequences to streamline the synthesis and reduce waste. researchgate.net

A significant area of future research lies in the derivatization of the this compound core. The carbon-iodine bond is particularly amenable to a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. researchgate.net These reactions allow for the introduction of a vast array of substituents at the 5-position, including aryl, alkynyl, and other functional groups. researchgate.net This versatility is crucial for generating libraries of novel compounds for biological screening. iiserpune.ac.in

Furthermore, the quinazoline (B50416) ring itself offers multiple sites for functionalization. The chlorine atom often found at the 4-position in synthetic precursors is a prime site for nucleophilic substitution, allowing for the introduction of various amino, alkoxy, and thioether groups. vulcanchem.com Future work will likely explore the sequential and regioselective functionalization of both the 4- and 5-positions to create highly complex and diverse molecular scaffolds. vulcanchem.com

Table 1: Potential Derivatization Reactions for this compound

| Reaction Type | Reagents/Catalysts | Potential Substituents |

| Suzuki Coupling | Palladium catalyst, boronic acids/esters | Aryl, heteroaryl groups |

| Sonogashira Coupling | Palladium/copper catalyst, terminal alkynes | Alkynyl groups |

| Stille Coupling | Palladium catalyst, organostannanes | Various organic groups |

| Nucleophilic Aromatic Substitution (at C4-Cl) | Amines, alcohols, thiols | Amino, alkoxy, thioether groups |

Advanced Spectroscopic Characterization and Quantum Chemical Studies